molecular formula C12H12N2O B597409 4-tert-butoxyisophthalonitrile CAS No. 166976-22-3

4-tert-butoxyisophthalonitrile

Cat. No.: B597409
CAS No.: 166976-22-3
M. Wt: 200.24 g/mol
InChI Key: ZZGBUVBSBRGIFA-UHFFFAOYSA-N
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Description

4-tert-Butoxyisophthalonitrile: is an organic compound with the molecular formula C12H12N2O . It is a derivative of isophthalonitrile, where a tert-butoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butoxyisophthalonitrile typically involves the following steps:

    Starting Material: The process begins with isophthalonitrile.

    Substitution Reaction: The isophthalonitrile undergoes a substitution reaction with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butoxyisophthalonitrile can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted isophthalonitrile derivatives.

Scientific Research Applications

4-tert-Butoxyisophthalonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties is ongoing.

    Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-tert-butoxyisophthalonitrile involves its interaction with various molecular targets. The tert-butoxy group can enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The nitrile groups can interact with enzymes and other proteins, potentially leading to biological activity.

Comparison with Similar Compounds

    Isophthalonitrile: The parent compound without the tert-butoxy group.

    4-tert-Butylisophthalonitrile: A similar compound with a tert-butyl group instead of a tert-butoxy group.

    4-tert-Butylphthalonitrile: Another derivative with a tert-butyl group on a different position of the benzene ring.

Uniqueness: 4-tert-Butoxyisophthalonitrile is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable intermediate in organic synthesis and material science.

Properties

CAS No.

166976-22-3

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzene-1,3-dicarbonitrile

InChI

InChI=1S/C12H12N2O/c1-12(2,3)15-11-5-4-9(7-13)6-10(11)8-14/h4-6H,1-3H3

InChI Key

ZZGBUVBSBRGIFA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N

Synonyms

4-tert-butoxyisophthalonitrile

Origin of Product

United States

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